

# Enalapril's Influence on Bradykinin and Substance P: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Enalapril |           |
| Cat. No.:            | B1671234  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Enalapril**, a widely prescribed angiotensin-converting enzyme (ACE) inhibitor, exerts its antihypertensive effects primarily by blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. However, its mechanism of action extends beyond the reninangiotensin-aldosterone system (RAAS). ACE, also known as kininase II, is a key enzyme in the degradation of bradykinin and substance P, two potent neuropeptides with significant physiological effects. This technical guide provides an in-depth analysis of the effects of **enalapril** on bradykinin and substance P levels, detailing the underlying biochemical pathways, summarizing quantitative data from clinical studies, and outlining the experimental protocols used to generate this data.

## Core Mechanism: Inhibition of Kininase II

**Enalapril** is a prodrug that is hydrolyzed in the liver to its active form, **enalapril**at.[1] **Enalapril**at is a potent inhibitor of ACE, preventing the proteolytic cleavage of angiotensin I to angiotensin II.[1] Crucially, ACE is identical to kininase II, an enzyme responsible for the inactivation of bradykinin and, to some extent, substance P.[2] By inhibiting this enzyme, **enalapril** leads to an accumulation of these peptides, which contributes to both its therapeutic effects and some of its characteristic side effects.



# Quantitative Effects of Enalapril on Bradykinin and Substance P Levels

The administration of **enalapril** has been shown to significantly alter the levels and activity of bradykinin and substance P. The following tables summarize key quantitative findings from various studies.

| Paramete<br>r                                                         | Control/P<br>lacebo | Enalapril<br>Treatmen<br>t                        | Fold<br>Change | Study<br>Populatio<br>n           | Sample<br>Type | Citation |
|-----------------------------------------------------------------------|---------------------|---------------------------------------------------|----------------|-----------------------------------|----------------|----------|
| Bradykinin<br>Half-life                                               | 34 seconds          | ~426<br>seconds (in<br>vitro with<br>enalaprilat) | ~12.5          | Healthy<br>Volunteers             | Plasma         | [3]      |
| Bradykinin<br>Half-life                                               | Baseline            | ~5-fold<br>increase<br>(oral<br>enalapril)        | ~5             | Healthy<br>Volunteers             | Plasma         | [3]      |
| Bradykinin-<br>induced<br>Vasodilatio<br>n (Forearm<br>Blood<br>Flow) | Peak:<br>230±46%    | Peak:<br>357±67%                                  | ~1.55          | Patients<br>with Heart<br>Failure | -              | [4]      |

Table 1: Quantitative Effects of **Enalapril** on Bradykinin



| Paramete<br>r                       | Control<br>(No<br>Cough) | Enalapril<br>(With<br>Cough)             | Fold<br>Change | Study<br>Populatio<br>n   | Sample<br>Type    | Citation |
|-------------------------------------|--------------------------|------------------------------------------|----------------|---------------------------|-------------------|----------|
| Substance<br>P<br>Concentrati<br>on | 0.9 (0.5)<br>fmol/ml     | 16.6 (3.0)<br>fmol/ml (off<br>enalapril) | ~18.4          | Hypertensi<br>ve Patients | Induced<br>Sputum | [5]      |
| Substance<br>P<br>Concentrati<br>on | 0.9 (0.5)<br>fmol/ml     | 17.9 (3.2)<br>fmol/ml (on<br>enalapril)  | ~19.9          | Hypertensi<br>ve Patients | Induced<br>Sputum | [5]      |

Table 2: Quantitative Effects of Enalapril on Substance P

# **Signaling Pathways**

The physiological effects of elevated bradykinin and substance P levels are mediated through their respective G-protein coupled receptors. The following diagrams, generated using the DOT language, illustrate these key signaling pathways.





Figure 1: Enalapril's dual action on RAAS and KKS.





Figure 2: Bradykinin B2 receptor signaling pathway.





Figure 3: Substance P NK1 receptor signaling pathway.



## **Experimental Protocols**

The quantification of bradykinin and substance P in biological matrices requires sensitive and specific analytical methods. The most commonly employed techniques are Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA).

## Measurement of Bradykinin by Radioimmunoassay (RIA)

Principle: RIA is a competitive binding assay. A known quantity of radiolabeled bradykinin (e.g., <sup>125</sup>I-bradykinin) competes with the unlabeled bradykinin in the sample for a limited number of binding sites on a specific anti-bradykinin antibody. The amount of radioactivity in the antibodybound fraction is inversely proportional to the concentration of unlabeled bradykinin in the sample.

#### General Protocol:

- Sample Collection and Preparation: Blood is collected in tubes containing protease inhibitors to prevent ex vivo degradation of bradykinin. Plasma is separated by centrifugation at low temperatures.
- Assay Procedure:
  - A standard curve is prepared using known concentrations of unlabeled bradykinin.
  - Standards, control samples, and unknown plasma samples are incubated with a specific anti-bradykinin antibody and a fixed amount of <sup>125</sup>I-labeled bradykinin.
  - After incubation, the antibody-bound bradykinin is separated from the free bradykinin,
     often by precipitation with a second antibody or protein A/G.
  - The radioactivity of the precipitate is measured using a gamma counter.
- Data Analysis: The concentration of bradykinin in the samples is determined by comparing the measured radioactivity to the standard curve.





Figure 4: General workflow for Bradykinin RIA.

# Measurement of Substance P by Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: Competitive ELISA is commonly used for substance P quantification. In this assay, substance P in the sample competes with a fixed amount of enzyme-labeled substance P for binding to a limited number of anti-substance P antibody-coated wells. The amount of color produced by the enzyme-substrate reaction is inversely proportional to the concentration of substance P in the sample.



#### General Protocol:

- Sample Collection and Preparation: Similar to bradykinin, blood is collected with protease inhibitors, and plasma is separated.
- Assay Procedure:
  - A standard curve is prepared with known concentrations of substance P.
  - Standards, controls, and samples are added to microplate wells pre-coated with an antisubstance P antibody.
  - A fixed amount of enzyme-conjugated substance P (e.g., HRP-substance P) is added to each well.
  - The plate is incubated to allow for competitive binding.
  - The wells are washed to remove unbound reagents.
  - A substrate solution is added, which is converted by the bound enzyme into a colored product.
  - The reaction is stopped, and the absorbance is measured using a microplate reader.
- Data Analysis: The concentration of substance P in the samples is calculated from the standard curve.





Figure 5: General workflow for Substance P ELISA.



## **Discussion and Implications**

The inhibition of kininase II by **enalapril** leads to a significant increase in the circulating levels and biological activity of bradykinin and substance P. This accumulation has important clinical implications. The vasodilatory effects of bradykinin contribute to the antihypertensive action of **enalapril**, providing a therapeutic benefit beyond the blockade of the RAAS.[4]

However, the increased levels of these peptides are also implicated in some of the well-known side effects of ACE inhibitors. The accumulation of bradykinin and substance P in the respiratory tract is a leading hypothesis for the mechanism behind the persistent dry cough experienced by a subset of patients on **enalapril**.[5] Furthermore, the potent vasodilatory and permeability-increasing effects of bradykinin are thought to be the primary cause of angioedema, a rare but serious adverse effect of ACE inhibitors.

### Conclusion

**Enalapril**'s inhibition of angiotensin-converting enzyme has a dual consequence: the intended reduction of angiotensin II and the concurrent accumulation of bradykinin and substance P. This technical guide has provided a comprehensive overview of the quantitative effects of **enalapril** on these neuropeptides, detailed the experimental methodologies used for their measurement, and illustrated the key signaling pathways involved. A thorough understanding of these mechanisms is crucial for researchers and drug development professionals working to optimize the therapeutic benefits of ACE inhibitors while minimizing their adverse effects. Future research may focus on developing more targeted therapies that can selectively modulate the RAAS without impacting the kinin-kallikrein system.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

 1. Bradykinin potentiation by ACE inhibitors: a matter of metabolism - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Effect of enalapril on the skin response to bradykinin in man. | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants [frontiersin.org]
- 4. ahajournals.org [ahajournals.org]
- 5. A comparison of the effects of captopril and enalapril on skin responses to intradermal bradykinin and skin blood flow in the human forearm PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Enalapril's Influence on Bradykinin and Substance P: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1671234#enalapril-s-effects-on-bradykinin-and-substance-p-levels]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com